molecular formula C16H13NO5 B358524 [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid CAS No. 891040-98-5

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid

Cat. No.: B358524
CAS No.: 891040-98-5
M. Wt: 299.28g/mol
InChI Key: LJCOINGVJDJAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid is a complex organic compound with the molecular formula C16H13NO5 It is characterized by the presence of a dibenzo[b,d]furan moiety, which is a fused aromatic system, and an amino group attached to an oxoethoxy acetic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of dibenzo[b,d]furan with an appropriate amine to introduce the amino groupThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The dibenzo[b,d]furan moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the amino group can form hydrogen bonds with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid is unique due to its combination of the dibenzo[b,d]furan moiety with an amino and oxoethoxy acetic acid chain.

Properties

IUPAC Name

2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(8-21-9-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)22-14(12)7-10/h1-7H,8-9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCOINGVJDJAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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